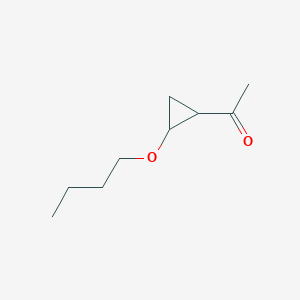
1-(2-Butoxycyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxycyclopropyl)ethan-1-one is a chemical compound with the molecular formula C9H16O2 It is characterized by a cyclopropyl ring substituted with a butoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxycyclopropyl)ethan-1-one typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a butoxy-substituted alkene with a diazo compound under photochemical conditions to form the cyclopropyl ring. The reaction conditions often include the use of a photoredox catalyst and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might employ continuous flow reactors to ensure consistent product quality and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxycyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the ethanone moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-(2-Butoxycyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Butoxycyclopropyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Cyclopropylethan-1-one: Shares the cyclopropyl and ethanone moieties but lacks the butoxy group.
Cyclopropyl methyl ketone: Similar structure but with a methyl group instead of the butoxy group.
Acetylcyclopropane: Another related compound with a cyclopropyl ring and an acetyl group
Uniqueness: 1-(2-Butoxycyclopropyl)ethan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
5558-25-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-butoxycyclopropyl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-11-9-6-8(9)7(2)10/h8-9H,3-6H2,1-2H3 |
InChI Key |
DGNOUNSEWVIRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


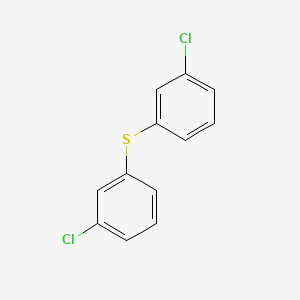
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
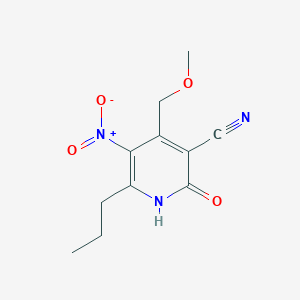
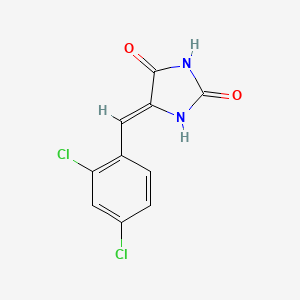
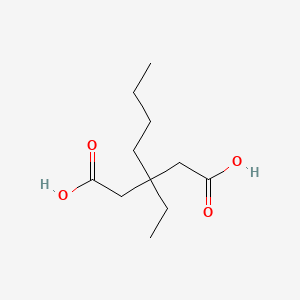
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)
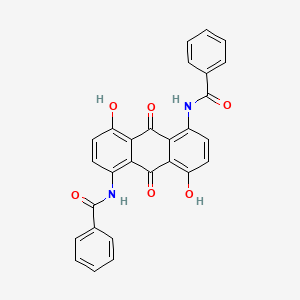

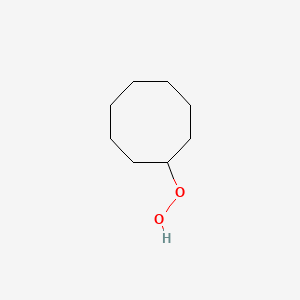
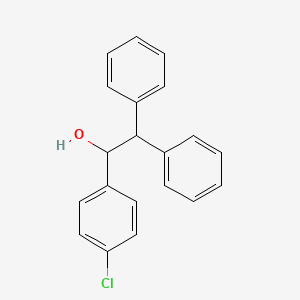
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
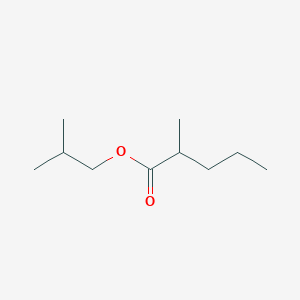
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
